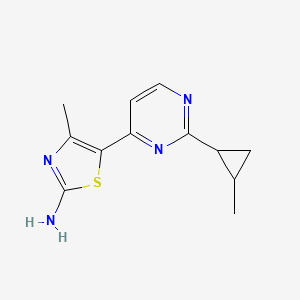

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

説明

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine (CAS: 1217487-43-8) is a thiazole-pyrimidine hybrid compound with a molecular formula of C₁₂H₁₄N₄S and a molecular weight of 246.34 g/mol . The structure features a thiazole ring substituted at the 2-position with an amine group, a methyl group at the 4-position, and a pyrimidine ring at the 5-position bearing a 2-methylcyclopropyl substituent. This compound is part of a broader class of thiazol-2-amine derivatives investigated for their biological activities, particularly as kinase inhibitors .

特性

IUPAC Name |

4-methyl-5-[2-(2-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-6-5-8(6)11-14-4-3-9(16-11)10-7(2)15-12(13)17-10/h3-4,6,8H,5H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTPRFXALUPNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

生化学分析

Biochemical Properties

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling, modulating their function and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating metabolic pathways or influencing cell signaling. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. By modulating enzyme activity, this compound can alter the flow of metabolites through specific pathways, potentially leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

生物活性

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, a compound identified by its CAS number 1217487-43-8, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 246.33 g/mol. The structural representation highlights the presence of a methylcyclopropyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The thiazole and pyrimidine components are often associated with antibacterial and antifungal activities.

- Anticancer Potential : Research suggests that thiazole derivatives can inhibit tumor growth. The specific compound may act on various cancer cell lines, although detailed studies are necessary to elucidate its mechanism of action.

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer progression and metabolism.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Thiazole A | 10 | S. aureus |

| Thiazole B | 15 | E. coli |

| Target Compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. A notable finding was that a similar thiazole compound reduced cell viability by over 50% in breast cancer cell lines at concentrations above 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 25 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : By targeting PI3K pathways, it may disrupt cancer cell proliferation.

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weights, and functional groups:

Key Observations:

- Electron-Withdrawing Groups: Compounds like CYC116 (morpholinophenyl) and 1395492-66-6 (trifluoromethylcyclobutyl) feature electronegative substituents that may improve solubility or metabolic stability but reduce membrane permeability compared to the target compound . Pyridine vs. Pyrimidine: Replacing the pyrimidine ring with pyridine (e.g., 1395492-66-6) alters hydrogen-bonding capacity and electronic properties, which could impact kinase selectivity .

Aurora Kinase Inhibition:

- CYC116 (a close analog) exhibits potent Aurora kinase inhibition, with IC₅₀ values of 8 nM (AURKA) and 9.2 nM (AURKB) . It suppresses histone H3 phosphorylation and induces polyploidy in cancer cells .

- The 2-methylcyclopropyl group may modulate selectivity or potency compared to CYC116’s morpholinophenyl group .

Anticancer Potential:

- Thiazol-2-amine derivatives like 4-(4-morpholinophenyl)thiazol-2-amine () demonstrate promising anticancer activity via Aurora kinase inhibition, supporting the hypothesis that the target compound and its analogs could serve as anticancer leads .

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves constructing the thiazole ring bearing the 4-methyl substituent and coupling it with a substituted pyrimidine ring that carries the 2-methylcyclopropyl group at the 2-position. The key synthetic challenges include:

- Formation of the thiazole-2-amine core.

- Introduction of the 4-methyl substituent on the thiazole.

- Attachment of the 2-(2-methylcyclopropyl)pyrimidin-4-yl moiety at the 5-position of the thiazole.

Preparation of the Thiazole Core

A common approach to synthesize 4-methylthiazole derivatives involves the cyclization of α-haloketones with thiourea or related sulfur-nitrogen reagents under acidic or neutral conditions.

Example from related thiazole synthesis (4-methyl-5-(2-hydroxyethyl)thiazole):

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-acetylpropanol + thiourea (molar ratio 1:1–2), acidic solvent, 78–100°C, 3–8 h | Cyclization to form thiazole ring | Up to 73% |

| 2 | pH adjustment to 8.5–10.5 with 10–50% alkali solution, ether extraction | Purification step | — |

| 3 | Diazotization with sodium nitrite in acidic medium at -10 to -20°C, stirring 30 min | Functional group modification | — |

| 4 | Reduction with sodium hypophosphite at -5 to -7°C, 3–5 h | Final ring closure and amine formation | — |

| 5 | pH adjustment to 8.0–11.0, dichloromethane extraction, vacuum distillation | Isolation of product | — |

This method provides a mild and cost-effective route to thiazole derivatives and can be adapted for 4-methylthiazole intermediates.

Synthesis of the Pyrimidine Substituent

The pyrimidine ring bearing a 2-methylcyclopropyl substituent at the 2-position is typically synthesized via:

- Construction of the pyrimidine core through condensation of amidines with β-dicarbonyl compounds or via nucleophilic substitution on halogenated pyrimidines.

- Introduction of the 2-methylcyclopropyl group through organometallic coupling or substitution reactions.

Due to the steric and electronic nature of the cyclopropyl substituent, careful control of reaction conditions is required to ensure regioselectivity and yield.

Coupling of Thiazole and Pyrimidine Rings

The key step in preparing 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine involves coupling the thiazole core with the substituted pyrimidine. This is often achieved by:

- Cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, depending on the functional groups present.

- Nucleophilic aromatic substitution if one ring contains a suitable leaving group (e.g., halogen) and the other has a nucleophilic amine or thiol.

Due to the presence of the amino group at the 2-position of thiazole, Buchwald-Hartwig amination is a plausible method to form the C-N bond linking the pyrimidine substituent.

Representative Synthetic Procedure from Literature Analogs

A related study on thiazole-pyrimidine derivatives with anticancer activity provides a detailed synthetic route for similar compounds:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with Br2 in anhydrous ether at 0°C to room temperature | Preparation of α-bromo ketone intermediate |

| 2 | Cyclization with thiourea under acidic conditions to form thiazole ring | Formation of thiazole core |

| 3 | Coupling with substituted pyrimidine derivatives via nucleophilic substitution or palladium-catalyzed amination | Attachment of pyrimidine moiety |

| 4 | Purification by column chromatography and characterization by NMR, HPLC, and mass spectrometry | Isolation and verification |

This approach emphasizes stepwise construction and functionalization to achieve the target molecule.

Data Table: Summary of Key Preparation Steps

Research Findings and Considerations

- The preparation methods benefit from mild reaction conditions, especially during cyclization and functional group transformations, minimizing side reactions and degradation.

- The use of sodium nitrite and sodium hypophosphite in sequence allows efficient conversion to the thiazol-2-amine functionality.

- Coupling strategies require careful choice of catalysts and conditions to accommodate the sterically hindered 2-methylcyclopropyl substituent on the pyrimidine ring.

- Purity and structural confirmation are achieved through advanced spectroscopic techniques such as NMR (1H, 13C), HRMS, and HPLC analysis.

- Adaptations of known thiazole and pyrimidine synthetic routes provide a flexible platform to prepare this compound and analogs for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, and what are their respective yields and limitations?

- Methodology : Synthesis often involves cyclization or coupling reactions. For example, acylation of thiazol-2-amine precursors with pyrimidine derivatives (e.g., using p-fluorobenzoyl chloride) followed by amination can yield the target compound. Reflux in ethanol with bases like potassium carbonate is common, with yields ranging from 6% to 39% depending on substituents and purification methods .

- Limitations : Low yields in multi-step syntheses (e.g., 6% for compound 59 in ) and challenges in isolating enantiomers due to chiral centers (e.g., cyclopropyl groups) .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

- Key Techniques :

- NMR/IR : Confirm functional groups (e.g., thiazole C-S stretch at ~650 cm⁻¹) and regiochemistry .

- X-ray Crystallography : Resolve absolute configuration (e.g., R/S assignments for chiral centers) and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions in ).

- HPLC : Assess purity (>98% in ) and monitor reaction progress .

Q. What preliminary biological activities have been reported for thiazol-2-amine derivatives, and how do they inform research on this compound?

- Reported Activities :

- Antimicrobial : Thiazole-pyrazine analogs show moderate activity against Mycobacterium tuberculosis .

- Enzyme Inhibition : AChE inhibition (IC₅₀ = 2.7 µM for a benzo[d]thiazole derivative) suggests potential neuropharmacological applications .

- Anticancer : Pyrimidine-thiazole hybrids exhibit activity against cancer cell lines .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across studies on structurally similar thiazol-2-amine derivatives?

- Approach :

- Comparative Assays : Standardize testing conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with bioactivity trends .

- Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain discrepancies .

Q. How can computational methods like molecular docking and QSAR modeling predict target interactions and optimize this compound?

- Methods :

- Docking : Simulate binding to targets like acetylcholinesterase (PDB ID 4EY7) or PI3K/Akt pathways using AutoDock Vina .

- QSAR : Parameterize physicochemical properties (e.g., logP, polar surface area) to predict bioavailability and toxicity .

- Case Study : used docking to validate 4-methoxy-phenylthiazole derivatives as AChE inhibitors, guiding lead optimization.

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are recommended?

- Challenges : Racemization during cyclization or amination steps due to steric strain from cyclopropyl groups .

- Solutions :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) for enantiomer separation .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of intermediates .

Q. How do structural modifications (e.g., cyclopropyl substitution) influence physicochemical properties and bioactivity?

- Key Modifications :

- Cyclopropyl Groups : Enhance metabolic stability by reducing CYP450-mediated oxidation but may increase steric hindrance, affecting target binding .

- Pyrimidine Substituents : Electron-deficient pyrimidines (e.g., nitro groups) improve antimicrobial activity but reduce solubility .

- Case Study : In , the R-configuration at the tetrahydrofuran chiral center improved hydrogen-bonding interactions in the crystal lattice, suggesting enhanced crystallinity for formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。